![molecular formula C15H20N2O2 B8752447 3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one](/img/structure/B8752447.png)
3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylamino-4’-morpholinoacrylophenone is an organic compound known for its unique chemical structure and properties. It is widely used in various fields of scientific research and industrial applications due to its reactivity and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-4’-morpholinoacrylophenone typically involves the reaction of dimethylamino compounds with morpholino derivatives under controlled conditions. One common method includes the use of lead acetate as a catalyst in a solvent-free environment to facilitate the amidation reaction between esters and dimethylamino compounds .
Industrial Production Methods
Industrial production of 3-Dimethylamino-4’-morpholinoacrylophenone often employs large-scale amidation processes, utilizing efficient catalytic systems to ensure high yields and purity. The use of esters instead of carboxylic acids as reactants allows for milder reaction conditions and higher quality products .
Análisis De Reacciones Químicas
Types of Reactions
3-Dimethylamino-4’-morpholinoacrylophenone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
3-Dimethylamino-4’-morpholinoacrylophenone has a broad range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of 3-Dimethylamino-4’-morpholinoacrylophenone involves its interaction with specific molecular targets and pathways. It often acts as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. The exact pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Dimethylamino benzoic acid
- 3-Dimethylamino benzoic acid
- 4-Dimethylamino pyridine
Uniqueness
3-Dimethylamino-4’-morpholinoacrylophenone is unique due to its combined dimethylamino and morpholino functional groups, which provide distinct reactivity and versatility compared to similar compounds. This uniqueness makes it particularly valuable in specialized applications where specific reactivity is required .
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H20N2O2/c1-16(2)8-7-15(18)13-3-5-14(6-4-13)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3 |
Clave InChI |
NRBSCEJIZYRBPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


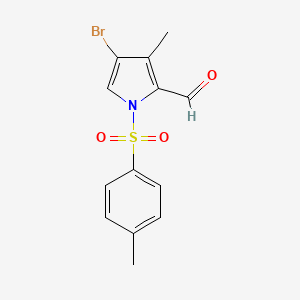
![(4-(1-(2-Cyano-1-cyclopentylethyl)-1h-pyrazol-4-yl)-7h-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B8752385.png)
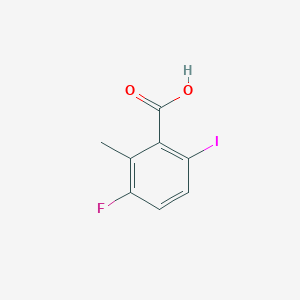
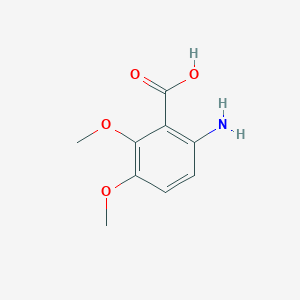
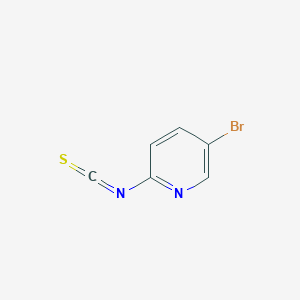
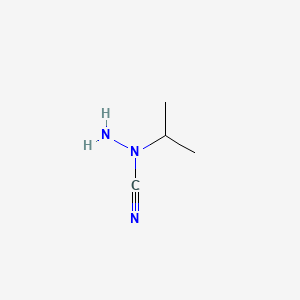
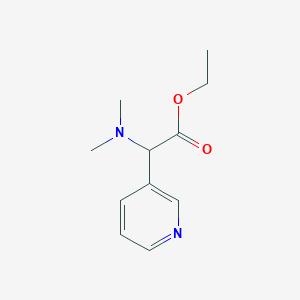
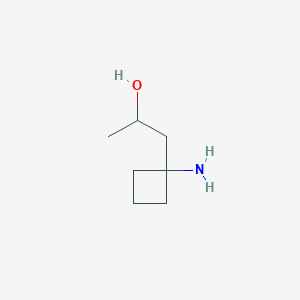
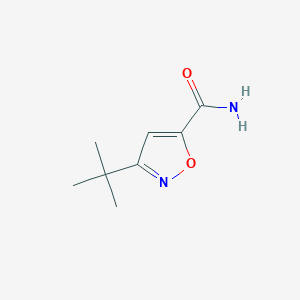
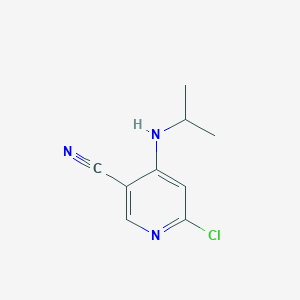
![7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B8752441.png)
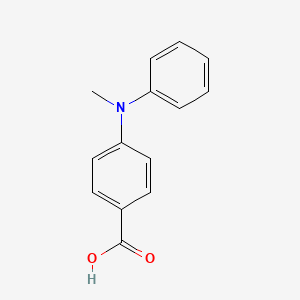
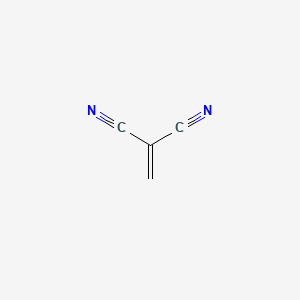
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester](/img/structure/B8752453.png)
